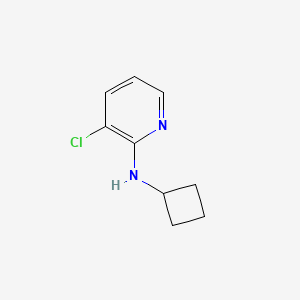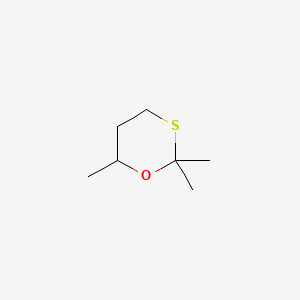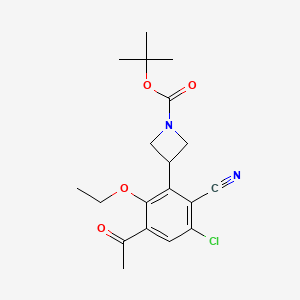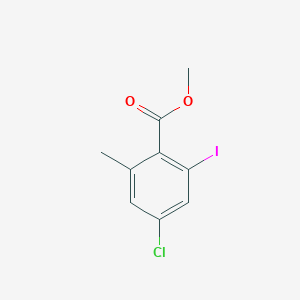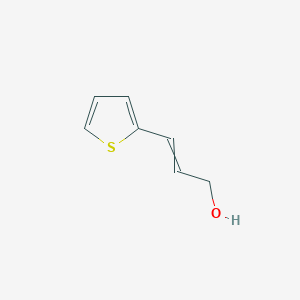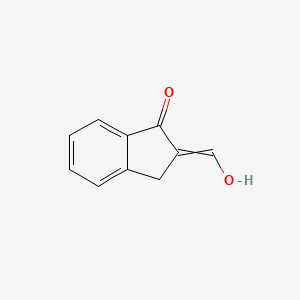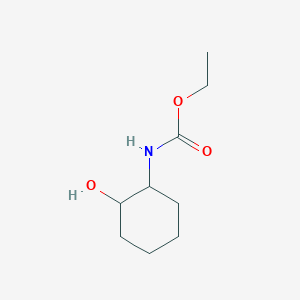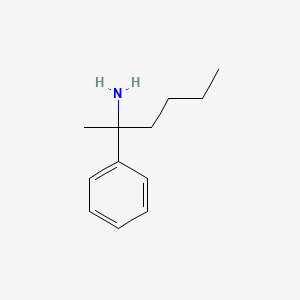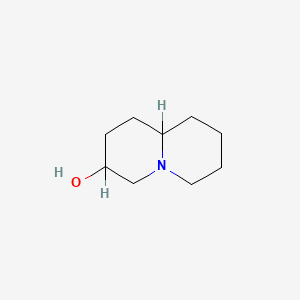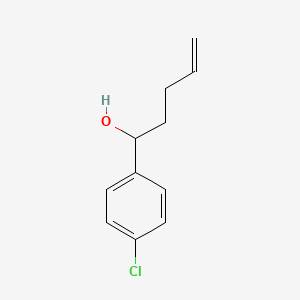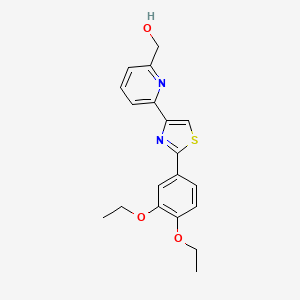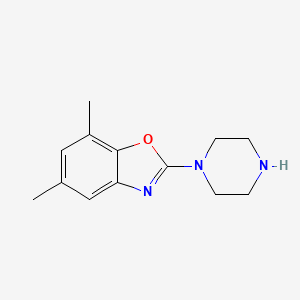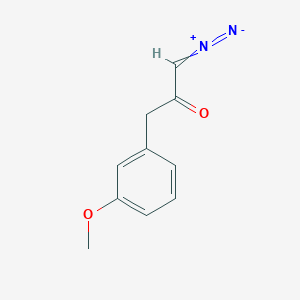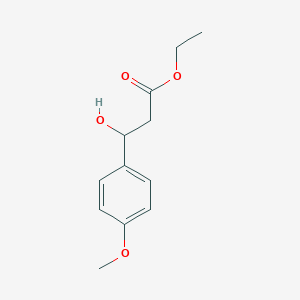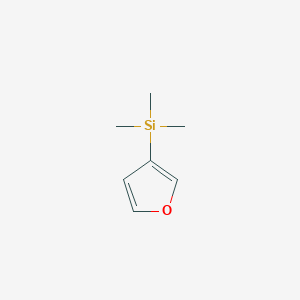
(furan-3-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(furan-3-yl)trimethylsilane is an organosilicon compound that features a furan ring substituted with a trimethylsilyl group at the 3-position
Méthodes De Préparation
(furan-3-yl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
(furan-3-yl)trimethylsilane undergoes various chemical reactions, including electrophilic aromatic substitution, protodesilylation, and radical reactions.
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the trimethylsilyl group can be replaced by other electrophiles.
Protodesilylation: This reaction involves the removal of the trimethylsilyl group, typically using acidic conditions such as aqueous methanol-perchloric acid.
Radical Reactions: This compound can also undergo radical reactions, where the trimethylsilyl group can be involved in radical-based transformations.
Common reagents used in these reactions include trimethylsilyl chloride, methanol, perchloric acid, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(furan-3-yl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of advanced materials, including polymers and other silicon-containing materials.
Biological Studies: While specific biological applications are less common, the compound’s reactivity can be leveraged in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of (furan-3-yl)trimethylsilane in chemical reactions typically involves the activation of the furan ring by the trimethylsilyl group. This activation can facilitate various transformations, including electrophilic aromatic substitution and radical reactions. The trimethylsilyl group can stabilize reaction intermediates, making certain reactions more favorable .
Comparaison Avec Des Composés Similaires
(furan-3-yl)trimethylsilane can be compared to other trimethylsilyl-substituted heterocycles, such as 3-Trimethylsilylthiophene and 3-Trimethylsilylpyrrole. These compounds share similar reactivity patterns due to the presence of the trimethylsilyl group but differ in the nature of the heterocyclic ring. The furan ring in this compound provides unique electronic properties that can influence its reactivity compared to thiophene and pyrrole derivatives .
Propriétés
Formule moléculaire |
C7H12OSi |
|---|---|
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
furan-3-yl(trimethyl)silane |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3 |
Clé InChI |
UKWXFLCAYWYEBH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


